

# Spectroscopic Profile of 1-(5-Fluoro-2-methoxyphenyl)ethanone: A Technical Guide

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## Compound of Interest

Compound Name:	1-(5-Fluoro-2-methoxyphenyl)ethanone
Cat. No.:	B1333801

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the compound **1-(5-Fluoro-2-methoxyphenyl)ethanone** (CAS No. 445-82-9). Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in the identification and characterization of this molecule. Detailed, generalized experimental protocols for acquiring such spectra are also provided, offering a foundational methodology for laboratory application. This guide is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

## Introduction

**1-(5-Fluoro-2-methoxyphenyl)ethanone** is an aromatic ketone of interest in medicinal chemistry and organic synthesis. Its structural elucidation and characterization are critically dependent on modern spectroscopic techniques, including NMR, IR, and MS. This document serves as a technical resource, presenting a predicted spectroscopic profile of the molecule and outlining the standard methodologies for acquiring such data.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(5-Fluoro-2-methoxyphenyl)ethanone**.

Disclaimer: The following data are predicted by computational methods and have not been experimentally verified. Actual experimental values may vary.

## Predicted <sup>1</sup>H NMR Data

Solvent: CDCl<sub>3</sub> Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.35	dd	1H	H-6
~7.15	td	1H	H-4
~6.95	dd	1H	H-3
~3.90	s	3H	-OCH <sub>3</sub>
~2.60	s	3H	-C(O)CH <sub>3</sub>

## Predicted <sup>13</sup>C NMR Data

Solvent: CDCl<sub>3</sub> Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
~198.0	C=O
~158.0 (d, $J \approx 240$ Hz)	C-5
~155.0	C-2
~125.0 (d, $J \approx 10$ Hz)	C-1
~118.0 (d, $J \approx 25$ Hz)	C-4
~115.0 (d, $J \approx 8$ Hz)	C-6
~112.0 (d, $J \approx 25$ Hz)	C-3
~56.0	-OCH <sub>3</sub>
~31.0	-C(O)CH <sub>3</sub>

## Predicted IR Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H Stretch
~2950-3000	Medium	Aliphatic C-H Stretch
~1680	Strong	C=O (Aryl Ketone) Stretch
~1600, ~1480	Medium-Strong	Aromatic C=C Stretch
~1250	Strong	Aryl-O Stretch (Asymmetric)
~1100	Strong	C-F Stretch
~1020	Medium	Aryl-O Stretch (Symmetric)

## Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
168	100	[M] <sup>+</sup> (Molecular Ion)
153	80	[M - CH <sub>3</sub> ] <sup>+</sup>
125	60	[M - CH <sub>3</sub> CO] <sup>+</sup>
95	40	[C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Materials:

- **1-(5-Fluoro-2-methoxyphenyl)ethanone** (5-10 mg)
- Deuterated solvent (e.g., CDCl<sub>3</sub>)
- NMR tube (5 mm)
- Pipette
- Vortex mixer
- NMR Spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a small vial.
- Transfer: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

- Data Acquisition:
  - Insert the NMR tube into the spectrometer.
  - Lock and shim the magnetic field to ensure homogeneity.
  - Acquire the  $^1\text{H}$  spectrum using standard pulse sequences.
  - Acquire the  $^{13}\text{C}$  spectrum, often with proton decoupling to simplify the spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR)

Materials:

- **1-(5-Fluoro-2-methoxyphenyl)ethanone** (a small amount of solid)
- FTIR Spectrometer with an ATR accessory

Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Pressure Application: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the IR spectrum of the sample. The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electron Ionization (EI) Mass Spectrometry

**Materials:**

- **1-(5-Fluoro-2-methoxyphenyl)ethanone** (a small amount)
- Mass Spectrometer with an EI source

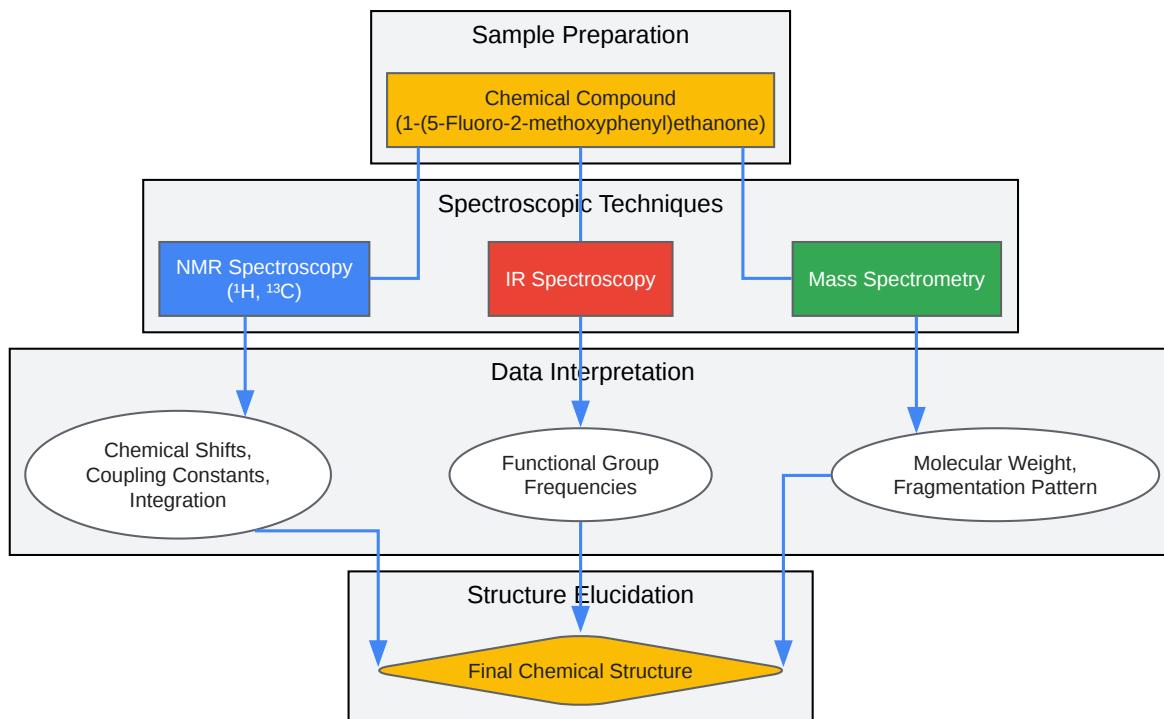
**Procedure:**

- **Sample Introduction:** Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- **Ionization:** The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

## General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

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